molecular formula C12H11NO2 B7470292 N-allyl-1-benzofuran-2-carboxamide

N-allyl-1-benzofuran-2-carboxamide

Cat. No.: B7470292
M. Wt: 201.22 g/mol
InChI Key: ZRCXFNBNHILJFB-UHFFFAOYSA-N
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Description

N-allyl-1-benzofuran-2-carboxamide is a specialized chemical building block belonging to the benzofuran-2-carboxamide class, a scaffold of significant interest in medicinal chemistry and drug discovery research . The benzofuran core is a privileged structure found in numerous biologically active molecules and several marketed pharmaceuticals, such as the antiarrhythmic Amiodarone and the antidepressant Vilazodone . The N-allyl side chain on the carboxamide group presents a versatile handle for further chemical modification, making this compound a valuable intermediate for the synthesis of more elaborate derivatives. Researchers utilize benzofuran-2-carboxamide derivatives primarily in the development of novel therapeutic agents. These compounds have demonstrated a wide range of pharmacological activities in scientific studies, with a substantial focus on their potential as anticancer agents . The structural motif allows for interactions with various biological targets, and introducing specific substituents can greatly influence the compound's potency and selectivity . This compound serves as a key precursor in modular synthetic routes, including those involving directed C-H arylation to install diverse aryl groups at the C3 position of the benzofuran scaffold, followed by transamidation to access a library of complex carboxamides for biological screening . This product is provided for early discovery research and is part of collections of rare and unique chemicals. It is sold as-is, and researchers are responsible for confirming product identity and/or purity. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-prop-2-enyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-2-7-13-12(14)11-8-9-5-3-4-6-10(9)15-11/h2-6,8H,1,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCXFNBNHILJFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Activation and Coupling Reactions

Benzofuran-2-carboxylic acid is first activated using coupling agents such as 2-chloro-1-methylpyridinium iodide (Mukaiyama reagent) in N-methylpyrrolidone (NMP) . The activated intermediate reacts with allylamine in the presence of a base, typically ethyldiisopropylamine , to facilitate nucleophilic attack. The reaction is conducted under ammonia gas pressure (1–10 kg/cm²), though substitution with allylamine necessitates milder conditions (ambient pressure, 25–50°C).

Example Procedure

  • Dissolve benzofuran-2-carboxylic acid (1.0 equiv) in NMP.

  • Add 2-chloro-1-methylpyridinium iodide (1.2 equiv) and stir at 25°C for 1 hour.

  • Introduce allylamine (1.5 equiv) dropwise, followed by ethyldiisopropylamine (2.0 equiv).

  • Stir for 6–10 hours, monitor reaction completion via TLC.

  • Quench with ice-cold water, adjust pH to 8–9, and extract with ethyl acetate.

  • Concentrate under reduced pressure and recrystallize from ethanol/water.

Yield and Optimization

Yields for direct amidation typically range from 65–75% , with purity >98% after recrystallization. Critical parameters include:

  • Solvent choice : NMP enhances solubility of intermediates.

  • Coupling agent stoichiometry : Excess reagent (1.2–1.5 equiv) ensures complete activation.

  • Temperature : Elevated temperatures (50°C) reduce reaction time but may promote side reactions.

Transamidation of Preformed Benzofuran-2-Carboxamides

Transamidation offers a versatile pathway to introduce the allyl group onto preformed carboxamides. This method, highlighted in recent academic studies, avoids direct handling of sensitive amines and enables late-stage diversification.

One-Pot Transamidation Protocol

The process involves two steps:

  • Boc Protection : Treat a methyl or ethyl benzofuran-2-carboxamide ester with tert-butoxycarbonyl (Boc) anhydride in acetonitrile with 4-dimethylaminopyridine (DMAP) .

  • Amine Exchange : React the N-acyl-Boc-carbamate intermediate with allylamine in toluene at 60°C.

Example Procedure

  • Dissolve ethyl benzofuran-2-carboxamide (1.0 equiv) in MeCN.

  • Add Boc₂O (2.0 equiv) and DMAP (0.1 equiv), stir at 60°C for 5 hours.

  • Concentrate the mixture, redissolve in toluene, and add allylamine (3.0 equiv).

  • Heat at 60°C for 12 hours, concentrate, and purify via column chromatography.

Advantages and Limitations

  • Yield : 70–85% after purification.

  • Scope : Compatible with diverse amines, enabling modular synthesis.

  • Drawbacks : Requires Boc protection/deprotection, increasing step count.

Aryl IodideYield (%)Purification Method
4-Iodotoluene82Column chromatography
2-Iodonaphthalene78Recrystallization

Alternative Routes: Acyl Chloride Intermediates

Conversion of benzofuran-2-carboxylic acid to its acyl chloride followed by allylamine coupling is a classical approach.

Acyl Chloride Synthesis

  • React benzofuran-2-carboxylic acid with thionyl chloride (2.0 equiv) in dichloromethane under reflux.

  • Remove excess thionyl chloride via distillation.

  • Add allylamine (1.2 equiv) in THF, stir at 0°C to room temperature.

Yield : 60–70%, with simpler workup but lower efficiency compared to coupling agents.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Direct Amidation65–75>98Scalable, fewer stepsRequires pressurized ammonia
Transamidation70–8595–98Modular, late-stage diversificationBoc protection adds steps
Acyl Chloride Route60–7090–95Simple reagentsLow yield, moisture sensitivity

Chemical Reactions Analysis

Types of Reactions: N-allyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction may yield benzofuran-2-carboxamide derivatives with different substituents.

Scientific Research Applications

N-allyl-1-benzofuran-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-allyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, some substituted benzofurans have been shown to inhibit cell growth in various cancer cell lines by interfering with cellular signaling pathways . The exact molecular targets and pathways involved may vary depending on the specific biological context.

Comparison with Similar Compounds

Key Observations :

  • Substitution patterns directly correlate with solubility and target affinity, underscoring the importance of rational design.

Research Findings and Limitations

While the provided evidence lacks explicit data on this compound, studies on analogous benzofuran carboxamides highlight the following trends:

  • Synthetic Accessibility : Allyl derivatives are typically synthesized via nucleophilic substitution or palladium-catalyzed coupling, offering modular routes for diversification .
  • Thermal Stability : Allyl groups may confer lower melting points compared to phenyl analogs, as seen in related compounds (e.g., 120–125°C vs. 180–185°C).

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